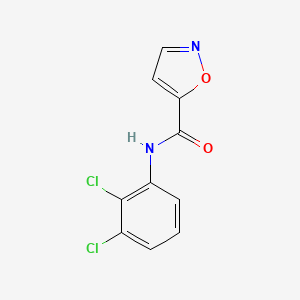

N-(2,3-dichlorophenyl)-1,2-oxazole-5-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,3-dichlorophenyl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c11-6-2-1-3-7(9(6)12)14-10(15)8-4-5-13-16-8/h1-5H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNLTGRCWRJXPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC=NO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-1,2-oxazole-5-carboxamide typically involves the cycloaddition reaction of aldehydes and N-hydroximidoyl chlorides in the presence of a base such as triethylamine . This reaction leads to the formation of 3,4,5-trisubstituted isoxazoles, which can then be further modified to obtain the desired compound. The reaction conditions often include mild temperatures and the use of metal-free catalysts to ensure high yields and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Anticancer Properties

N-(2,3-dichlorophenyl)-1,2-oxazole-5-carboxamide has shown significant anticancer activity in various studies. For instance, compounds related to this structure have been tested for their inhibitory effects on different cancer cell lines. In particular, derivatives of oxazole have demonstrated effective growth inhibition against several cancer types, including breast and ovarian cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation pathways .

Antifungal Activity

Research indicates that certain carboxamide derivatives exhibit antifungal properties. For example, compounds similar to this compound have been tested against fungal pathogens such as Fusarium culmorum and Botrytis cinerea, showing promising results in inhibiting fungal growth . This suggests potential applications in agriculture as fungicides.

Therapeutic Applications

Neurodegenerative Disorders

Recent studies have explored the potential of oxazole derivatives as inhibitors for monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases like Parkinson's. Compounds designed around the oxazole framework have been shown to selectively inhibit MAO-B with low IC50 values, indicating their potential as therapeutic agents for neurodegenerative conditions .

Anti-inflammatory Effects

this compound may also be beneficial in treating inflammatory diseases. It has been suggested that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. This property is particularly relevant for developing safer nonsteroidal anti-inflammatory drugs (NSAIDs) that minimize gastrointestinal side effects .

Case Studies

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Heterocyclic Core Variations

Substituent Effects

- Chlorine vs. Trifluoromethyl : Chlorine in the dichlorophenyl group increases lipophilicity and steric bulk, whereas trifluoromethyl groups (e.g., in pyrazole derivatives ) enhance electronegativity and metabolic resistance.

- Sulfanyl Linkages : Sulfanyl groups in pyrazole derivatives may improve solubility but reduce stability under oxidative conditions.

Research Implications and Limitations

- Structural Analysis Tools: Software like SHELX and ORTEP (–3) enable precise determination of molecular conformations, which is critical for understanding structure-activity relationships.

- Further studies should evaluate its antimicrobial efficacy and toxicity relative to triazine and pyrazole analogs.

- Synthetic Challenges : The introduction of electron-withdrawing groups (e.g., nitro, trifluoromethyl) may complicate synthesis pathways, as seen in oxadiazole-thiophene derivatives .

Biological Activity

N-(2,3-Dichlorophenyl)-1,2-oxazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a dichlorophenyl group attached to an oxazole ring, which is known for its diverse biological properties. The presence of the carboxamide functional group contributes to its solubility and interaction with biological targets.

The specific mechanism of action for this compound remains under investigation. However, compounds with similar structures have shown various modes of action:

- Inhibition of Enzymatic Activity : Compounds containing oxazole rings have been reported to inhibit key enzymes involved in metabolic pathways.

- Cellular Interaction : It is hypothesized that this compound may interact with cellular receptors or enzymes that regulate cell signaling and metabolism.

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial properties. For instance, studies on similar compounds have demonstrated effectiveness against various bacterial strains and fungi. The exact efficacy of this compound against specific pathogens needs further exploration.

Study 1: Anticancer Activity

A study explored the anticancer potential of a related oxazole compound against human breast cancer cell lines (MCF-7). The findings indicated that the compound induced apoptosis and increased p53 expression levels, suggesting a mechanism involving the activation of apoptotic pathways.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Related Oxazole | 10.38 | Apoptosis induction via p53 pathway |

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives similar to this compound were tested against Mycobacterium tuberculosis. Results indicated significant inhibitory effects on bacterial growth.

| Compound | MIC (µg/mL) | Target |

|---|---|---|

| Similar Oxazole Derivative | 0.75 | Mycobacterium tuberculosis |

Q & A

Q. What are the common synthetic routes for preparing N-(2,3-dichlorophenyl)-1,2-oxazole-5-carboxamide?

Answer: The synthesis typically involves multi-step reactions, including:

- Oxazole ring formation : Cyclization of α-haloketones with carboxamide precursors under acidic or basic conditions.

- Functionalization : Substitution reactions on the dichlorophenyl group using reagents like HNO₃ or Cl₂ under catalytic H₂SO₄.

- Coupling : Amide bond formation between the oxazole-carboxylic acid and 2,3-dichloroaniline via activating agents (e.g., EDCI or DCC).

Reaction conditions (e.g., anhydrous environments for reductions with LiAlH₄) and purification methods (e.g., recrystallization) are critical for yield optimization .

Q. Which analytical techniques are recommended for structural characterization of this compound?

Answer:

- X-ray crystallography : Resolves 3D molecular geometry, hydrogen bonding (e.g., N–H⋯O interactions), and π–π stacking distances. Orthorhombic space groups (e.g., Pna2₁) are common for related oxazole derivatives .

- NMR spectroscopy : Confirms substitution patterns (e.g., aromatic protons on dichlorophenyl vs. oxazole rings).

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion detection).

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., bond-length discrepancies) be resolved during refinement?

Answer:

- Software tools : Use SHELXL for high-resolution refinement, leveraging constraints for disordered regions and anisotropic displacement parameters. SHELX’s robust handling of twinned data is advantageous .

- Validation metrics : Cross-check R factors (e.g., R₁ < 0.05 for high-quality datasets) and data-to-parameter ratios (> 10:1) to avoid overfitting .

- Complementary methods : Pair X-ray data with DFT calculations to validate bond angles and torsional strain in the oxazole-dichlorophenyl system.

Q. What experimental design considerations are critical for evaluating biological activity (e.g., P2X7 receptor antagonism)?

Answer:

- Target validation : Use competitive binding assays (e.g., fluorescence-based ATP displacement) to confirm affinity for P2X7 receptors, referencing structural analogs like 1-(2,3-dichlorophenyl)-triazol-5-amine derivatives .

- Dose-response profiling : Employ in vitro models (e.g., macrophage IL-1β release assays) to establish EC₅₀ values, controlling for off-target effects via knockout cell lines.

- Structural analogs : Compare methoxy vs. chloro substituents on phenyl rings to delineate SAR for receptor selectivity .

Q. How do intermolecular interactions influence the compound’s solid-state stability and solubility?

Answer:

- Hydrogen bonding : Crystal packing in monohydrate forms (e.g., O–H⋯O and N–H⋯O interactions) enhances stability but reduces aqueous solubility. Dehydration studies (TGA/DSC) can quantify hydrate-dependent solubility .

- π–π stacking : A centroid distance of ~3.8 Å between aromatic rings (observed in related structures) contributes to low melting points and polymorphic variability .

- Solvent selection : Polar aprotic solvents (e.g., DMF) disrupt stacking interactions during recrystallization, improving yield but requiring rigorous drying .

Data Analysis & Contradictions

Q. How should researchers address discrepancies in reported biological activity across studies?

Answer:

- Assay standardization : Control for variables like cell line (e.g., HEK293 vs. primary neurons), ATP concentration in P2X7 assays, and incubation times .

- Metabolic stability : Test for cytochrome P450-mediated degradation using liver microsomes, as dichlorophenyl groups may alter pharmacokinetics.

- Statistical rigor : Apply multivariate analysis to distinguish structure-activity trends from noise, particularly for analogs with minor substituent changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.